molecular formula C8H10ClN3O2 B2909493 2-Chloro-N-(6-ethoxypyrazin-2-yl)acetamide CAS No. 2411318-14-2

2-Chloro-N-(6-ethoxypyrazin-2-yl)acetamide

Cat. No.: B2909493
CAS No.: 2411318-14-2
M. Wt: 215.64
InChI Key: SGBRXYZFASICAP-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-ethoxypyrazin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, an ethoxy group, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(6-ethoxypyrazin-2-yl)acetamide typically involves the reaction of 6-ethoxypyrazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

6-ethoxypyrazine+chloroacetyl chlorideThis compound\text{6-ethoxypyrazine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 6-ethoxypyrazine+chloroacetyl chloride→this compound

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This involves the use of high-purity reagents, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography. The reaction is typically conducted in a solvent like dichloromethane or acetonitrile, and the product is isolated by filtration and drying.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-ethoxypyrazin-2-yl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-(6-ethoxypyrazin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-ethoxypyrazin-2-yl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the pyrazine ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide
  • 2-Chloro-N-(2,6-xylyl)acetamide
  • 2-Chloro-N-(4-methoxyphenyl)acetamide

Uniqueness

2-Chloro-N-(6-ethoxypyrazin-2-yl)acetamide is unique due to the presence of the ethoxy group and the pyrazine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(6-ethoxypyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c1-2-14-8-5-10-4-6(12-8)11-7(13)3-9/h4-5H,2-3H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBRXYZFASICAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CN=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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